4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride

Overview

Description

SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 MAP kinases, inhibiting p38α (SAPK2A, MAPK14) and p38β (SAPK2B, MAPK11) with IC50 values of 50 and 100 nM, respectively. When tested at 10 μM, SB 202190 has negligible effects on a range of other kinases, including other MAP kinases such as ERK and JNK. It directly binds to the ATP binding pocket of p38 MAP kinases. SB 202190 has been used to elucidate the roles of p38 MAP kinases in inflammatory cytokine expression, nicotine-induced receptor expression, and HIV-mediated depressive disorder.

Biological Activity

The compound 4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride is a derivative of imidazole and phenolic structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

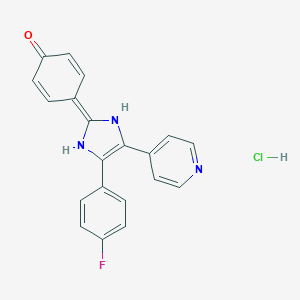

The chemical structure of the compound can be represented as follows:

This structure includes a fluorophenyl group, a pyridine moiety, and an imidazole ring, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing imidazole and pyridine rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | MIC (mg/mL) |

|---|---|---|

| 4-Fluorophenyl Imidazole Derivative | S. aureus | 0.025 |

| Pyridine Imidazole Derivative | E. coli | 0.020 |

| Phenolic Imidazole Derivative | Pseudomonas aeruginosa | 0.015 |

Anticancer Activity

The compound's imidazole structure is associated with anticancer properties, targeting various enzymes involved in cancer progression such as thymidylate synthase and HDAC . In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines.

Case Study:

A study by Henderson et al. (2015) evaluated a series of imidazole derivatives for their anticancer activity against Hepatitis C virus (HCV). The most potent compounds exhibited EC50 values in the nanomolar range, indicating strong inhibitory effects on viral replication .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: Compounds with imidazole rings often inhibit key enzymes involved in nucleic acid synthesis and cell proliferation.

- Cell Membrane Disruption: The presence of the fluorophenyl group enhances the lipophilicity of the compound, facilitating its ability to disrupt microbial cell membranes.

- Apoptosis Induction: Certain derivatives trigger apoptotic pathways in cancer cells through the activation of caspases.

Toxicity and Safety Profile

While many studies highlight the therapeutic potential of imidazole derivatives, it is crucial to assess their toxicity. Preliminary toxicity studies suggest that while some compounds exhibit low toxicity profiles in vitro, further in vivo studies are necessary to establish safety parameters .

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQSUTIMRLPFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423553 | |

| Record name | SB 202190 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350228-36-3 | |

| Record name | SB 202190 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.